N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the methoxyphenethyl group and the benzimidazole core in its structure suggests potential pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenethylamine and 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid.
Coupling Reaction: The first step involves the coupling of 4-methoxyphenethylamine with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the benzimidazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: Using batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to ensure consistent quality and yield.
Automated Processes: Implementing automated synthesis and purification processes to enhance efficiency and reduce human error.
Quality Control: Employing rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The benzimidazole ring can be reduced under specific conditions, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups that can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzimidazole ring results in dihydro or tetrahydro derivatives.
Scientific Research Applications
N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by inhibiting or activating key proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenethyl)-1H-benzo[d]imidazole-5-carboxamide: Lacks the tetrahydro modification, potentially altering its biological activity.
N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxamide: Differing position of the carboxamide group, which may affect its binding affinity and specificity.
4-methoxyphenethyl-1H-benzo[d]imidazole-5-carboxamide: Without the tetrahydro modification, it may have different pharmacokinetic properties.
Uniqueness
N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structural features, such as the tetrahydro modification and the position of the methoxyphenethyl group. These characteristics can influence its biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-14-5-2-12(3-6-14)8-9-18-17(21)13-4-7-15-16(10-13)20-11-19-15/h2-3,5-6,11,13H,4,7-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEOCQOZBPJIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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